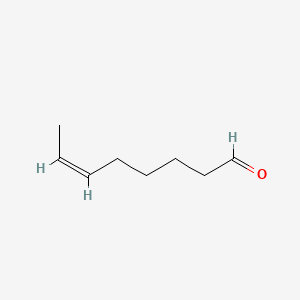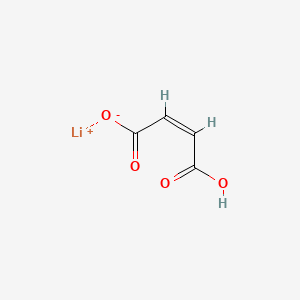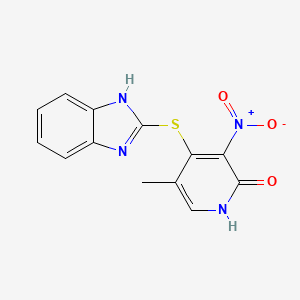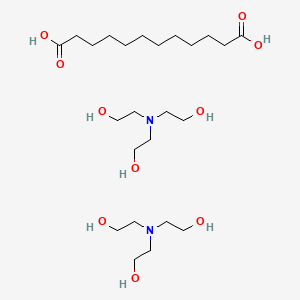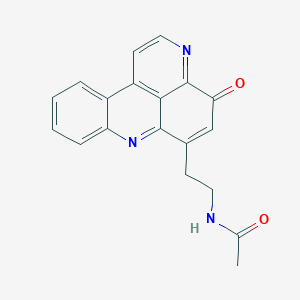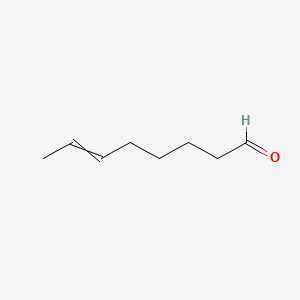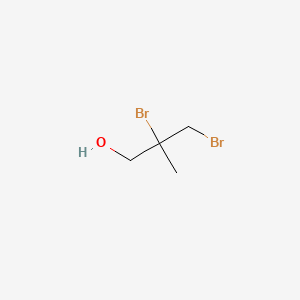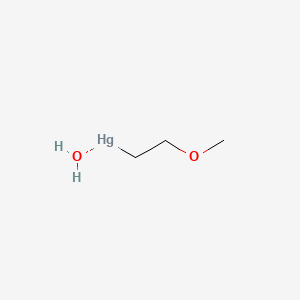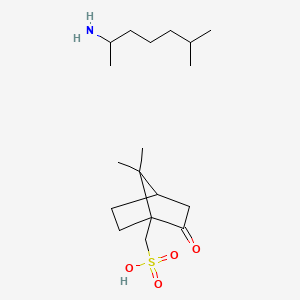
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C18H35NO4S and a molar mass of 361.54 g/mol . This compound is known for its unique structure, which combines an ammonium group with a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of (1,5-Dimethylhexyl)amine with (1)-2-oxobornane-10-sulphonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(1,5-Dimethylhexyl)amine+(1)-2-oxobornane-10-sulphonic acid→(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on proteins or enzymes, while the sulphonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
100683-80-5 |
|---|---|
Molekularformel |
C18H35NO4S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
IJUZWPVVLRFXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


